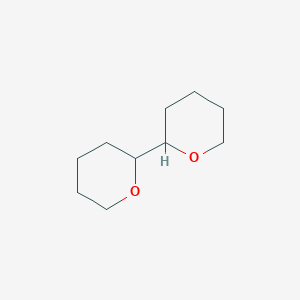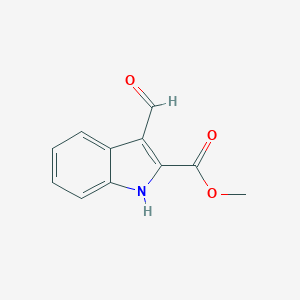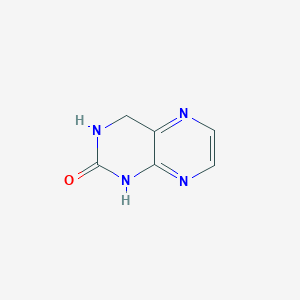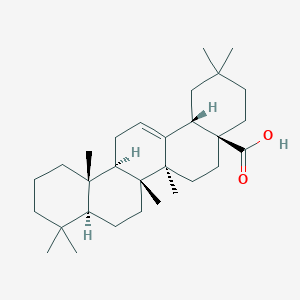
OCTAHYDRO-2,2'-BI-2H-PYRAN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bi-2H-pyran, octahydro- is a chemical compound with the molecular formula C10H18O2 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom The octahydro- prefix indicates that the compound is fully saturated, meaning it contains no double or triple bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi-2H-pyran, octahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of dihydropyran derivatives. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 2,2’-Bi-2H-pyran, octahydro- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bi-2H-pyran, octahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydrogen atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
2,2’-Bi-2H-pyran, octahydro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Bi-2H-pyran, octahydro- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2’-Bi-2H-pyran: The non-hydrogenated form of the compound.
Tetrahydropyran: A partially hydrogenated derivative of pyran.
Dihydropyran: Another partially hydrogenated form of pyran.
Uniqueness: 2,2’-Bi-2H-pyran, octahydro- is unique due to its fully saturated structure, which imparts different chemical and physical properties compared to its unsaturated or partially saturated counterparts. This uniqueness makes it valuable in specific applications where stability and reactivity are important factors.
Properties
CAS No. |
16282-29-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(oxan-2-yl)oxane |
InChI |
InChI=1S/C10H18O2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h9-10H,1-8H2 |
InChI Key |
MGYAGUUKOYNYAT-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)C2CCCCO2 |
Canonical SMILES |
C1CCOC(C1)C2CCCCO2 |
Pictograms |
Irritant |
Synonyms |
Octahydro-2,2'-bi[2H-pyran] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)

